Azido-PEG14-t-butyl ester
Description
The Strategic Role of Polyethylene Glycol (PEG) Linkers in Modern Chemical Research
Polyethylene glycol (PEG) linkers are polymers of ethylene (B1197577) oxide that have become indispensable in modern chemical research, particularly in the realm of bioconjugation and drug delivery. purepeg.compurepeg.com The process of attaching PEG chains to molecules, known as PEGylation, can dramatically improve the physicochemical properties of the parent molecule. nih.gov
One of the primary advantages of PEG linkers is their ability to enhance the solubility of hydrophobic molecules in aqueous environments. creativepegworks.combiochempeg.com This is a crucial attribute when working with many therapeutic agents and biomolecules that have limited water solubility. purepeg.com Furthermore, the hydrophilic cloud created by the PEG chain can shield conjugated molecules from enzymatic degradation and recognition by the immune system, thereby increasing their stability and circulation time in the body. purepeg.comprecisepeg.com This extended half-life often translates to more effective and longer-lasting therapeutic effects. creativepegworks.com
The length of the PEG linker can be precisely controlled, allowing for the fine-tuning of properties such as steric hindrance and flexibility. precisepeg.com This "tunability" is a key feature that enables researchers to optimize the performance of their conjugates for specific applications. precisepeg.com PEG linkers are available in two main forms: monodisperse, which have a single, well-defined molecular weight, and polydisperse, which consist of a mixture of molecules with a range of molecular weights. biochempeg.combroadpharm.com Monodisperse PEGs, like the PEG14 chain in Azido-PEG14-t-butyl ester, offer greater precision and consistency in the final conjugate. broadpharm.com
The versatility of PEG linkers is further expanded by the ability to introduce various functional groups at their ends. nih.govbiochempeg.com These functional groups allow for specific chemical reactions to attach the PEG linker to other molecules of interest, such as drugs, proteins, antibodies, or nanoparticles. biochempeg.comcreative-diagnostics.com This has led to their widespread use in the development of antibody-drug conjugates (ADCs), where they connect a potent drug to a targeted antibody, and in diagnostic imaging, where they link imaging agents to targeting moieties. purepeg.comaxispharm.com
Key Benefits of PEG Linkers in Research:
| Property | Description |
| Improved Solubility | Enhances the water solubility of hydrophobic compounds. creativepegworks.com |
| Increased Stability | Protects molecules from enzymatic degradation. precisepeg.com |
| Reduced Immunogenicity | Masks molecules from the immune system, lowering immune responses. precisepeg.com |
| Extended Circulation Time | Increases the half-life of drugs in the bloodstream. creativepegworks.com |
| Tunable Length | Allows for precise control over spacing and flexibility. precisepeg.com |
| Biocompatibility | Generally considered non-toxic and safe for biological applications. purepeg.combiochempeg.com |
Fundamental Principles of Azide (B81097) and t-Butyl Ester Functionalities in Molecular Engineering
The azide and t-butyl ester functionalities are powerful tools in molecular engineering, each serving a distinct and crucial purpose. Their combination within a single molecule like this compound provides chemists with a high degree of control over the synthesis of complex molecules.
The azide group (-N3) is a cornerstone of "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. ajgreenchem.com The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole ring from an azide and a terminal alkyne. interchim.fr This reaction is highly specific and can be performed under mild, often aqueous, conditions, making it ideal for modifying sensitive biomolecules. sigmaaldrich.comnih.gov The azide group itself is largely unreactive towards biological molecules, a property known as bioorthogonality, which allows these reactions to proceed in complex biological environments without interfering with native processes. axispharm.comsigmaaldrich.com Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, using strained cyclooctynes like DBCO or BCN to react with azides. medchemexpress.comnih.gov Beyond cycloadditions, the azide group can also participate in the Staudinger ligation, another bioorthogonal reaction that forms an amide bond. sigmaaldrich.com
The t-butyl ester is a widely used protecting group for carboxylic acids in organic synthesis. thieme.dethieme-connect.com A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting while other parts of the molecule are being modified. The t-butyl ester is particularly valued for its stability under a wide range of conditions, including those involving nucleophiles and reducing agents. thieme.dethieme-connect.com Its key advantage lies in the ease and selectivity of its removal. The t-butyl ester can be cleaved to reveal the free carboxylic acid under acidic conditions, often using trifluoroacetic acid (TFA). thieme.de This deprotection is typically clean and efficient. thieme-connect.com This controlled deprotection allows for the sequential introduction of different functionalities into a molecule, a fundamental strategy in multi-step synthesis. libretexts.org
Functional Group Properties and Reactions:
| Functional Group | Key Reaction Types | Common Reagents | Product |
| Azide (-N3) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne, Cu(I) catalyst | Triazole |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) | Triazole | |
| Staudinger Ligation | Phosphine | Amide | |
| t-Butyl Ester (-COOtBu) | Acid-catalyzed Deprotection | Trifluoroacetic Acid (TFA) | Carboxylic Acid |
Academic Significance and Research Landscape of this compound
This compound and similar functionalized PEG molecules are at the forefront of significant research areas, including drug delivery, diagnostics, and the development of novel biomaterials. purepeg.com The unique combination of a bioorthogonal azide handle, a biocompatible PEG spacer, and a cleavable protecting group makes this compound a valuable building block in academic and industrial research.
A major area of application is in the construction of antibody-drug conjugates (ADCs) . purepeg.comaxispharm.com In this context, the PEG linker can improve the pharmacokinetics of the ADC, and the azide group provides a means to attach a cytotoxic drug through click chemistry. biochempeg.cominterchim.fr The ability to precisely control the attachment of the drug to the antibody is crucial for the efficacy and safety of the ADC. biochempeg.com
Another prominent application is in the development of PROteolysis TArgeting Chimeras (PROTACs) . medchemexpress.commedchemexpress.com PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. medchemexpress.com Heterobifunctional linkers like this compound are central to PROTAC design, connecting the two different ligands. medchemexpress.com The PEG component can enhance the solubility and cell permeability of the PROTAC molecule.
Furthermore, these molecules are utilized in surface modification and the creation of biomaterials . creativepegworks.comresearchgate.net The azide group can be used to attach the PEG linker to surfaces or to other polymers, creating materials with improved biocompatibility or with specific functionalities for cell culture or tissue engineering. researchgate.netjenkemusa.com For instance, PEGylated surfaces can reduce non-specific protein adsorption, which is critical for medical devices and diagnostic assays. creativepegworks.com
The research landscape also includes the use of these linkers in fluorescence detection and biolabeling to study cellular processes. creative-diagnostics.comnih.gov By attaching a fluorescent dye to the azide group, researchers can track the movement and interactions of molecules within living cells. nih.gov The development of novel PEG linkers with cleavable moieties is also an active area of research, as it allows for the release of a drug or imaging agent under specific conditions, such as a change in pH or the presence of a particular enzyme. acs.org
Structure
2D Structure
Properties
Molecular Formula |
C35H69N3O16 |
|---|---|
Molecular Weight |
787.9 g/mol |
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C35H69N3O16/c1-35(2,3)54-34(39)4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-30-52-32-33-53-31-29-51-27-25-49-23-21-47-19-17-45-15-13-43-11-9-41-7-5-37-38-36/h4-33H2,1-3H3 |
InChI Key |
UNKNZEFQUCNPSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Synthetic Methodologies for Azido Peg14 T Butyl Ester and Its Derivatives
General Synthetic Routes for Azido-PEG-t-butyl Ester Backbone Construction
The construction of the Azido-PEG-t-butyl ester backbone is not achieved through direct polymerization of ethylene (B1197577) oxide, as this method produces polydisperse mixtures with a wide range of molecular weights. nih.gov Instead, building a discrete linker like the 14-unit PEG derivative relies on controlled, stepwise methods that allow for the sequential addition of well-defined PEG units.
Stepwise synthesis is the primary method for producing monodisperse PEGs, where the chain is elongated in a controlled, iterative fashion. beilstein-journals.org This approach ensures a precise number of ethylene glycol units, which is critical for applications where linker length is a key parameter. A common strategy involves the use of oligo(ethylene glycol) monomers that are protected at one end and activated for coupling at the other. nih.gov
For instance, a tetraethylene glycol (PEG4) monomer, protected with an acid-labile dimethoxytrityl (DMTr) group at one terminus and activated as a tosylate at the other, can be used in an iterative cycle. nih.gov The synthesis would proceed as follows:
Coupling: A starting PEG fragment (e.g., a PEG6 unit with a free hydroxyl group) is reacted with the DMTr-PEG4-tosylate monomer under basic conditions (Williamson ether synthesis). nih.gov
Deprotection: The DMTr group from the newly formed PEG10 chain is removed using a mild acid, revealing a new terminal hydroxyl group.
Iteration: The coupling and deprotection steps are repeated with another DMTr-PEG4-tosylate monomer to yield the desired PEG14 backbone.
An alternative one-pot approach has been developed that uses a base-labile protecting group instead of an acid-labile one. beilstein-journals.org This method can streamline the process by combining deprotection and coupling into a single pot, potentially reducing synthesis time and cost. beilstein-journals.org Solid-phase synthesis offers another efficient route, where the growing PEG chain is anchored to a resin support (e.g., Wang resin). nih.gov This methodology simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration, and avoids the need for column chromatography. nih.gov
Scaling up the synthesis of monodisperse PEG linkers presents challenges, including the need for chromatographic purification after each step, which is often time-consuming and costly. rsc.org Therefore, scalable strategies focus on high-yield reactions and non-chromatographic purification methods.
A reported large-scale synthesis of oligo(ethylene glycol) mono-p-toluenesulfonates, which are key intermediates, successfully avoids chromatography. rsc.org The strategy relies on Williamson ether synthesis for chain elongation followed by tosylation. Purification is achieved through extraction and crystallization. Undesired byproducts from base-induced depolymerization can be minimized by carefully controlling reaction conditions, such as using sodium hydride in THF at a moderate temperature. rsc.org
For the final functionalization, a scalable synthesis of a related compound, aminopolyethylene glycol propionic acid, involves a Michael addition of a dibenzylamino-PEG to tert-butyl acrylate, followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting groups, and finally acid hydrolysis to cleave the t-butyl ester. google.com These types of reactions (e.g., Michael addition, hydrogenation) are generally robust and scalable. Applying this logic to Azido-PEG14-t-butyl ester, a scalable route could involve preparing a pre-formed, monodisperse HO-PEG14-t-butyl ester, converting the terminal hydroxyl to a good leaving group (like a tosylate or mesylate), and then performing a nucleophilic substitution with sodium azide (B81097). This final azidation step is typically high-yielding and allows for straightforward purification.
Functional Group Interconversion and Orthogonal Protection Strategies in this compound Synthesis
The synthesis of a heterobifunctional molecule like this compound is fundamentally reliant on functional group interconversion (FGI) and orthogonal protection schemes. rsc.orgwikipedia.org FGI is the process of converting one functional group into another, while an orthogonal protection strategy ensures that different protecting groups can be removed selectively without affecting others. peptide.comresearchgate.net
Functional Group Interconversion (FGI) is used to introduce the terminal azide and t-butyl ester moieties. A typical sequence for the termini of a pre-constructed PEG14 diol might be:
Monoprotection: One hydroxyl group is selectively protected, for example, with a trityl (Tr) or DMTr group.
Esterification: The remaining free hydroxyl is reacted to form the t-butyl ester. This could involve direct esterification or conversion to an intermediate that reacts with a t-butyl containing reagent.
Deprotection: The Tr or DMTr group is removed from the first terminus.
Azidation: The now-free hydroxyl group is converted into an azide. This is usually a two-step process: activation of the hydroxyl group by converting it to a better leaving group (e.g., a tosylate or mesylate by reacting with TsCl or MsCl), followed by nucleophilic substitution with sodium azide (NaN3). slideshare.net
Orthogonal Protection Strategies are crucial during the stepwise construction of the PEG backbone. rsc.org To build the chain and then functionalize each end differently, the two terminal hydroxyl groups of the initial PEG unit must be protected with groups that can be removed under different conditions. rsc.org
| Protecting Group Combination | Removal Condition for Group 1 | Removal Condition for Group 2 | Orthogonality |
| DMTr / Tosyl | Mild Acid (e.g., TFA) nih.gov | Stable to acid; serves as leaving group | Yes |
| Fmoc / t-Butyl | Base (e.g., Piperidine) rsc.org | Acid (e.g., TFA) cd-bioparticles.net | Yes |
| Alloc / Benzyl | Pd(0) catalyst researchgate.net | Catalytic Hydrogenation | Yes |
| Acetal / Alkyne | Mild Acid rsc.org | Stable to acid; reactive via click chemistry | Yes |
For this compound, the final product itself embodies orthogonality. The t-butyl ester is stable to the conditions of click chemistry but is readily cleaved by acids like trifluoroacetic acid (TFA). cd-bioparticles.netcreative-biolabs.com Conversely, the azide group is stable to acidic deprotection of the ester but reacts specifically with alkynes. medchemexpress.com This built-in orthogonality is a key feature of its design as a chemical linker.
Control over Poly(ethylene glycol) Chain Length and Polydispersity in this compound Synthesis
Achieving a precise chain length of 14 ethylene glycol units and a low polydispersity index (PDI) is paramount for the synthesis of this compound. A PDI value of 1.0 signifies a monodisperse polymer, where all molecules have the same chain length. While conventional polymerization leads to high PDI values, stepwise synthesis allows for the construction of monodisperse PEGs with a PDI approaching 1.0. biochempeg.com
The control over chain length is exerted by the iterative addition of PEG monomers of a known, uniform length. nih.gov For example, a PEG chain can be extended by a precise number of units in each cycle, as demonstrated in syntheses using tetraethylene glycol (PEG4) building blocks to create PEG8, PEG12, and longer chains. nih.gov Challenges in this process include preventing side reactions like the depolymerization of PEG under the basic conditions of the Williamson ether synthesis. rsc.org
The purity and monodispersity of the final product and intermediates are typically verified using analytical techniques such as:
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is highly effective at separating PEG oligomers of different lengths, allowing for the quantitative analysis of product purity and dispersity. rsc.org
Mass Spectrometry (ESI-MS or MALDI-TOF): This technique provides precise molecular weight information, confirming that the correct number of PEG units have been incorporated and that the desired terminal functional groups are present. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is used to confirm the structure of the final product and intermediates by verifying the presence of characteristic signals for the PEG backbone, the azide, and the t-butyl ester groups. researchgate.net
By employing these controlled synthetic methods and rigorous analytical verification, this compound can be produced with high fidelity, ensuring its suitability for applications that demand a linker of precise length and defined chemical functionality.
Reactivity and Reaction Mechanisms of Azido Peg14 T Butyl Ester in Advanced Chemistry
Azide (B81097) Reactivity: Unlocking Bioconjugation through Cycloaddition Reactions
The azide group of Azido-PEG14-t-butyl ester is a key functional handle for a class of reactions known as 1,3-dipolar cycloadditions. wikipedia.org While azides are not the most reactive 1,3-dipoles, their stability under typical synthetic conditions and relative lack of side reactions make them highly suitable for specific and reliable bond formation. wikipedia.org This section explores two of the most prominent cycloaddition reactions involving this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. wikipedia.orgnih.gov this compound readily participates in CuAAC reactions with molecules containing a terminal alkyne group. medchemexpress.commedchemexpress.com This reaction is known for its high yields and tolerance of a wide variety of functional groups, making it a powerful tool for molecular assembly. nih.gov
The mechanism of CuAAC, while appearing straightforward, involves a series of complex, reversible steps with copper(I) acetylide complexes. nih.gov The generally accepted mechanism begins with the in-situ generation of a copper(I) species, which then forms a π-complex with the terminal alkyne. wikipedia.org In the presence of a base, the terminal proton of the alkyne is removed to form a copper acetylide intermediate. wikipedia.org
Current research suggests that the transition state involves two copper atoms. One copper atom is bound to the acetylide, while the second activates the azide by coordinating with its nitrogen atoms. wikipedia.org This dual activation facilitates the subsequent cyclization. The reaction is believed to proceed in a stepwise manner rather than as a concerted cycloaddition. rsc.org Following cyclization, a protonation step, with the proton often sourced from the initial alkyne deprotonation, yields the stable triazole product and regenerates the copper catalyst. wikipedia.org While the azide's role in the rate-determining step has been a subject of discussion, the details of its chelation to the copper center are still under investigation. nih.gov
Table 1: Key Steps in the Proposed CuAAC Mechanism
| Step | Description | Key Intermediates |
| 1 | In-situ generation of Cu(I) catalyst | Cu(I) species |
| 2 | Formation of a π-complex between Cu(I) and the terminal alkyne | Cu(I)-alkyne π-complex |
| 3 | Deprotonation of the alkyne to form a copper acetylide | Copper acetylide |
| 4 | Coordination of the azide to a second copper atom | Dinuclear copper-azide-acetylide complex |
| 5 | Cyclization to form a six-membered copper-containing intermediate | Cu-triazolide |
| 6 | Protonation and release of the 1,4-disubstituted triazole product | 1,2,3-triazole |
This table is a simplified representation of the proposed CuAAC mechanism.
A significant advantage of the CuAAC reaction is its high degree of regioselectivity. The copper-catalyzed pathway almost exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. wikipedia.orgnih.gov This is in stark contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-isomers. wikipedia.org The regiochemical outcome of CuAAC is a direct result of the stepwise mechanism involving the copper acetylide intermediate, which dictates the orientation of the azide and alkyne during the cyclization step. wikipedia.org This precise control over the product's constitution is critical for applications where specific connectivity is essential, such as in the synthesis of pharmaceuticals and well-defined bioconjugates.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Copper-Free Systems
To circumvent the potential cytotoxicity associated with copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclononane (BCN), which reacts with an azide without the need for a metal catalyst. medchemexpress.commedchemexpress.comnih.gov this compound is a suitable azide component for SPAAC reactions. medchemexpress.commedchemexpress.com
The kinetics of SPAAC are highly dependent on the structure of the strained alkyne and the azide. The reaction rate is driven by the release of ring strain in the cyclooctyne upon cycloaddition. Different cyclooctyne derivatives exhibit varying reaction rates, with some, like biarylazacyclooctynone (BARAC), showing faster kinetics but lower stability. researchgate.net For intracellular applications, DBCO and BCN are commonly employed. researchgate.net
Studies have shown that the efficiency of SPAAC can be very high, in some cases approaching 100% conversion of the azide. mdpi.com The reaction conditions, including buffer type, pH, and temperature, can influence the reaction rate. rsc.org For instance, reactions in HEPES buffer have been observed to be faster than in PBS, and higher pH generally increases the rate. rsc.org The presence of a PEG linker, such as the one in this compound, can also enhance reaction rates. rsc.org
Table 2: Factors Influencing SPAAC Kinetics
| Factor | Effect on Reaction Rate | Example |
| Strained Alkyne Structure | Different cyclooctynes have varying reactivities. | BARAC > DBCO > BCN (in terms of typical reaction speed) researchgate.net |
| Azide Structure | The electronic properties of the azide can play a role. | Electron-donating groups on the azide can influence the rate. rsc.org |
| pH | Higher pH generally increases the rate (with some exceptions). | Faster reaction at higher pH in most buffer systems. rsc.org |
| Buffer | The choice of buffer can significantly impact kinetics. | HEPES buffer can lead to faster reactions than PBS. rsc.org |
| Temperature | Higher temperatures generally increase the reaction rate. | Reactions are typically faster at 37°C than at 25°C. rsc.org |
This table provides a general overview of factors affecting SPAAC kinetics.
A key feature of SPAAC is its bioorthogonality, meaning the reaction can proceed in a complex biological environment without interfering with native biochemical processes. The azide and strained alkyne groups are largely absent from biological systems, ensuring high specificity. nih.gov this compound, with its stable azide group and hydrophilic PEG spacer, is well-suited for bioorthogonal applications. The PEG chain can improve the solubility and pharmacokinetic properties of the resulting conjugate, while the t-butyl ester provides a latent carboxylic acid that can be deprotected under acidic conditions for further functionalization. creative-biolabs.com The lack of a cytotoxic copper catalyst makes SPAAC with this compound a preferred method for in-vivo and in-vitro labeling of biomolecules. researchgate.net
t-Butyl Ester Functionality: Deprotection and Subsequent Chemical Transformations
The t-butyl ester group is a widely used protecting group for carboxylic acids in organic synthesis due to its stability under basic and neutral conditions. acsgcipr.org However, it is readily cleaved under acidic conditions to yield the corresponding carboxylic acid and isobutylene (B52900). acsgcipr.orgstackexchange.com This lability to acid allows for selective deprotection in the presence of other functional groups, making it a valuable tool in the synthesis of complex molecules.
Acid-Catalyzed Deprotection Mechanisms of t-Butyl Esters
The acid-catalyzed hydrolysis of t-butyl esters proceeds through a unimolecular mechanism (AAL1). acsgcipr.orgcdnsciencepub.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. acsgcipr.org However, due to the stability of the tertiary carbocation, the reaction proceeds via the formation of a t-butyl cation. acsgcipr.org
The generally accepted mechanism involves the following steps:
Protonation: The ester oxygen is protonated by an acid catalyst.
Formation of the t-butyl carbocation: The protonated ester undergoes cleavage of the carbon-oxygen bond, leading to the formation of the carboxylic acid and a relatively stable tertiary butyl carbocation. acsgcipr.orgstackexchange.com
Deprotonation: The t-butyl carbocation is then deprotonated, typically by the conjugate base of the acid catalyst, to form isobutylene gas. stackexchange.comechemi.com This step regenerates the acid catalyst, allowing it to participate in further deprotection reactions. echemi.com
A wide variety of acids can be used for this deprotection, including strong protic acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and trifluoroacetic acid (TFA), as well as Lewis acids. acsgcipr.orgacs.org The choice of acid and reaction conditions can influence the selectivity and efficiency of the deprotection. For instance, using an excess of a strong acid like TFA can drive the reaction to completion. echemi.com
Selective Deprotection in the Presence of Other Acid-Labile Groups
A key advantage of the t-butyl ester protecting group is the ability to achieve selective deprotection in the presence of other acid-labile functionalities. This orthogonality is crucial in multi-step syntheses of complex molecules where different protecting groups need to be removed at various stages.
For example, it is possible to selectively cleave a t-butyl ester in the presence of a Boc (tert-butyloxycarbonyl) protecting group, or vice versa, by carefully selecting the acidic conditions. acs.orgacs.org While strong acids in aqueous solutions tend to cleave all acid-labile groups non-selectively, using specific acid and solvent combinations can achieve practical selectivity. acs.org For instance, 1 M HCl in ethyl acetate (B1210297) can be used to specifically remove a Boc group in the presence of a t-butyl ester. acs.org Conversely, Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM) have been explored for the selective cleavage of t-butyl esters in the presence of Boc groups, although with varying success. acs.orgacs.org
Research has shown that the chemoselective hydrolysis of tert-butyl esters in the presence of other acid-labile groups can be achieved using ZnBr₂ in DCM. acs.orgnih.govmanchester.ac.uk While N-Boc and N-trityl groups were found to be labile under these conditions, PhF (fluorenylmethyloxycarbonyl) protected amines were compatible, allowing for the preparation of N-(PhF)amino acids from their corresponding tert-butyl esters in good yields. acs.orgnih.govmanchester.ac.uk The selectivity in these cases can be influenced by factors such as the substrate and the presence of other functional groups that can coordinate with the Lewis acid. acs.org
Silica gel has also been reported as a mild and selective reagent for the cleavage of t-butyl esters in refluxing toluene. lookchem.com This method has shown good yields and selectivity for t-butyl esters over t-butyl ethers and trimethylsilylethyl (TMSE) esters. lookchem.com
Table 1: Selective Deprotection of t-Butyl Esters
| Reagent/Condition | Selective Cleavage Of | In the Presence Of | Reference(s) |
|---|---|---|---|
| 1 M HCl in Ethyl Acetate | N-Boc group | t-Butyl ester | acs.org |
| ZnBr₂ in DCM | t-Butyl ester | N-(PhF)amine | acs.org, nih.gov, manchester.ac.uk |
| Silica gel in refluxing toluene | t-Butyl ester | t-Butyl ether, TMSE ester | lookchem.com |
Carboxylic Acid Derivatization Following t-Butyl Ester Cleavage
Once the t-butyl ester is deprotected, the resulting carboxylic acid is available for a variety of subsequent chemical transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures.
A common and highly valuable transformation is the formation of an amide bond. The newly exposed carboxylic acid can be coupled with a primary or secondary amine in the presence of a suitable coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with an activating agent like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). This reaction is fundamental in peptide synthesis and for conjugating the PEG linker to proteins, peptides, or other amine-containing molecules. biochempeg.commedkoo.com
The carboxylic acid can also be converted into an activated ester, such as an NHS ester. biochempeg.com This can be achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide. The resulting NHS ester is a stable, yet reactive intermediate that can readily react with primary amines to form a stable amide linkage. biochempeg.com
Furthermore, the carboxylic acid can be converted into an acid chloride by reacting it with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organic-chemistry.org The highly reactive acid chloride can then be used to form esters with alcohols or amides with amines. organic-chemistry.org
Table 2: Common Derivatizations of the Carboxylic Acid
| Reagent(s) | Product Functional Group | Application | Reference(s) |
|---|---|---|---|
| Amine, EDC/NHS | Amide | Peptide synthesis, Bioconjugation | biochempeg.com, medkoo.com |
| NHS, EDC | NHS Ester | Amine-reactive intermediate | biochempeg.com |
| Thionyl chloride (SOCl₂) | Acid Chloride | Synthesis of esters and amides | organic-chemistry.org |
Applications of Azido Peg14 T Butyl Ester in Contemporary Research Disciplines
Bioconjugation Methodologies for Biomolecule Functionalization
Bioconjugation involves the chemical linking of two or more molecules, at least one of which is a biomolecule, to form a stable hybrid with combined or novel functionalities. Azido-PEG14-t-butyl ester is extensively utilized in this regard, offering a modular approach to the functionalization of a wide array of biological macromolecules.
The covalent attachment of PEG chains, or PEGylation, to proteins and peptides is a well-established strategy to enhance their therapeutic properties, including improved solubility, prolonged circulation half-life, and reduced immunogenicity. This compound serves as a key reagent in modern PEGylation and bioconjugation protocols.
The modification can be achieved through two primary routes facilitated by its bifunctional nature:
Click Chemistry: The azide (B81097) (N₃) group is a highly selective functional group that readily participates in bioorthogonal "click" reactions. broadpharm.combroadpharm.com Specifically, it can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne or a strain-promoted azide-alkyne cycloaddition (SPAAC) with a strained cyclooctyne (B158145) (e.g., DBCO or BCN). broadpharm.com Researchers can introduce alkyne or cyclooctyne moieties onto a protein or peptide surface through modification of specific amino acid residues. Subsequent reaction with this compound allows for the precise, site-specific attachment of the PEG linker.
Amide Bond Formation: The t-butyl ester end of the molecule acts as a protecting group for a carboxylic acid. This group is stable under many reaction conditions but can be removed (deprotected) using acidic conditions to reveal a free carboxyl group. broadpharm.com This carboxyl group can then be activated (e.g., using EDC or HATU) to react with primary amine groups found in lysine (B10760008) residues or the N-terminus of proteins and peptides, forming a stable amide bond.
This dual reactivity allows for the sequential and controlled assembly of protein-linker conjugates, essential for creating well-defined biopharmaceutical agents.
The therapeutic potential of nucleic acids and oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is often limited by their poor in vivo stability and cellular uptake. Chemical modification with PEG linkers like this compound can address these limitations.
The functionalization strategy typically involves incorporating a reactive handle, most commonly an alkyne, into the oligonucleotide during solid-phase synthesis. The azide group of this compound can then be conjugated to the alkyne-modified oligonucleotide via a highly efficient click chemistry reaction. This process attaches the hydrophilic PEG14 chain, which can improve the pharmacokinetic profile of the nucleic acid therapeutic. The terminal t-butyl ester remains available for subsequent deprotection and conjugation to other molecules of interest, such as targeting ligands or delivery vehicles.
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects these two components is critical to the ADC's stability, efficacy, and safety. PEG-based linkers are frequently incorporated into ADC design to enhance the solubility and pharmacokinetic properties of the final conjugate. labshake.com
This compound is an ideal building block for creating these sophisticated linkers. Its heterobifunctional structure allows for a directed synthesis strategy:
One end of the linker is attached to the cytotoxic payload. For example, the t-butyl ester can be deprotected and the resulting carboxylic acid can be coupled to an amine-containing drug molecule.
The other end, the azide, is then used to attach the drug-linker complex to the antibody. This is often achieved by first modifying the antibody to introduce an alkyne group, followed by a click chemistry reaction with the azide on the linker.
This compound in Targeted Protein Degradation (PROTAC) Research
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins. A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein, and the other recruits an E3 ubiquitin ligase. The linker is a crucial determinant of the PROTAC's activity.
This compound is a widely used PEG-based PROTAC linker. broadpharm.com Its structure is perfectly suited for the modular synthesis of PROTAC libraries. Researchers can synthesize or procure a warhead (ligand for the target protein) and an E3 ligase ligand, each modified with a complementary functional group.
For instance, a warhead could be functionalized with an alkyne, while an E3 ligase ligand is attached to the carboxyl end of the this compound linker (after deprotection). The final PROTAC molecule is then assembled in a highly efficient click reaction between the azide on the linker and the alkyne on the warhead. This modular approach allows for the rapid generation of multiple PROTACs with varying linker lengths and attachment points for optimization. The PEG14 chain enhances the solubility and cell permeability of the often large and complex PROTAC molecules. precisepeg.com
The length and flexibility of the linker are critical parameters that dictate the ability of a PROTAC to induce the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). nih.gov A linker that is too short may cause steric hindrance, preventing the two proteins from binding simultaneously. Conversely, a linker that is too long may not effectively bring the proteins into the required proximity for efficient ubiquitination.
PEG linkers, such as the one in this compound, provide significant flexibility, which is generally beneficial for allowing the two proteins to adopt an optimal orientation for ubiquitin transfer. lumiprobe.com Research has demonstrated a clear relationship between linker length and PROTAC efficacy. A seminal study by Cyrus et al. investigated the degradation of the estrogen receptor (ERα) using PROTACs with varying linker lengths. Their findings highlighted that there is an optimal linker length for maximum degradation, with potency decreasing for both shorter and longer linkers.
| PROTAC Compound | Linker Composition | Linker Length (atoms) | ERα Degradation Efficacy | Cell Viability IC₅₀ (µM) in MCF7 Cells |
|---|---|---|---|---|
| Compound A | Alkyl | 9 | Low | 140 |
| Compound B | Alkyl | 12 | Moderate | > 200 |
| Compound C | Alkyl/PEG | 16 | High | 26 |
| Compound D | Alkyl/PEG | 19 | Low | > 200 |
| Compound E | Alkyl/PEG | 21 | Low | > 200 |
| Tamoxifen (Control) | N/A | N/A | N/A (Inhibitor) | 27 |
Data in this table is adapted from research by Cyrus et al. on ERα-targeting PROTACs to illustrate the principle of linker length optimization. The compounds shown utilize alkyl and PEG components to achieve varying lengths. The 16-atom linker demonstrated the highest efficacy, with a potency comparable to the inhibitor control, Tamoxifen. medchemexpress.com
This data underscores the necessity of fine-tuning the linker component in PROTAC design. This compound, with its defined length of 14 PEG units plus the end groups, provides a specific building block that researchers can incorporate into a broader strategy of linker optimization to identify the most potent protein degrader for a given target.
Advanced Materials Science: Polymer and Supramolecular Architectures
The unique bifunctional nature of this compound, possessing a terminal azide group for "click" chemistry and an acid-labile t-butyl ester, has positioned it as a valuable building block in the field of advanced materials science. Its incorporation into polymeric structures allows for the precise engineering of materials with tailored properties, including stimuli-responsiveness and self-assembling capabilities.
Incorporation into Polymer Backbones and Side Chains via this compound
The azide moiety of this compound serves as a highly efficient handle for its integration into various polymer architectures using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. kinampark.combiochempeg.com This reaction's high specificity and efficiency enable the straightforward synthesis of complex polymeric structures under mild conditions. kinampark.com
Researchers can utilize this compound in several ways to construct novel polymers. For instance, it can act as a key component in "grafting-to" approaches, where pre-synthesized polymer chains bearing alkyne groups are decorated with the azido-PEG linker. Conversely, in "grafting-from" strategies, the molecule can be used to initiate the polymerization of other monomers, leading to the formation of block copolymers. nih.gov The PEG14 chain itself imparts flexibility and hydrophilicity to the resulting polymer, influencing its physical and chemical properties.
The modular nature of this approach allows for the creation of a diverse range of polymer types, including:
Block Copolymers: By using an azido-PEG macroinitiator, well-defined block copolymers can be synthesized. nih.govnih.govepa.gov The distinct properties of each block (e.g., hydrophobicity, charge) drive the self-assembly of these polymers into various nanostructures.
Graft Copolymers: The azide group can be used to attach PEG side chains to a polymer backbone, creating "bottle-brush" like structures that have unique solution and bulk properties. nih.gov
Dendritic Polymers: Azido-PEG linkers can be used in the divergent synthesis of PEG-dendritic block copolymers, where the PEG chain acts as a soluble support, facilitating purification. acs.org
The table below summarizes the key features of polymerization strategies involving azido-PEG linkers.
| Polymerization Strategy | Description | Key Advantage |
| Click Chemistry (CuAAC) | Reaction between the azide group of the linker and an alkyne-functionalized polymer or monomer. kinampark.com | High efficiency and specificity under mild conditions. |
| Macroinitiator for Polymerization | The linker is used to initiate the growth of a second polymer block. epa.gov | Formation of well-defined block copolymers. |
| "Grafting-to" Method | Attaching the linker to a pre-existing polymer backbone. | Precise control over the density of grafted chains. |
| "Grafting-from" Method | Growing polymer chains from an initiator attached to the linker. | Can achieve higher grafting densities. |
Engineering Stimuli-Responsive Materials through this compound Linkages
A key feature of this compound is the presence of the t-butyl ester group, which is susceptible to cleavage under acidic conditions. axispharm.comrsc.org This acid-lability is a critical component in the design of stimuli-responsive or "smart" materials that can change their properties in response to a specific environmental trigger, such as a change in pH. nih.gov
In the context of drug delivery, this is particularly advantageous. Polymeric nanoparticles or hydrogels synthesized with this compound can be designed to be stable at physiological pH (around 7.4) but to disassemble and release an encapsulated therapeutic agent in the more acidic microenvironments of tumor tissues or within cellular compartments like endosomes and lysosomes. axispharm.comrsc.orgnih.gov
The cleavage of the t-butyl ester group exposes a carboxylic acid, which can alter the solubility and charge of the polymer, leading to the disassembly of the material and the release of its payload. nih.gov This pH-triggered release mechanism minimizes off-target effects and enhances the therapeutic efficacy of the drug. axispharm.com
| Stimulus | Responsive Moiety | Mechanism of Action | Application Example |
| Low pH (Acidic Environment) | t-butyl ester | Hydrolysis of the ester bond to form a carboxylic acid. rsc.org | Targeted drug release in tumor microenvironments or lysosomes. axispharm.com |
Supramolecular Assembly and Self-Organization Mediated by t-Butyl Groups
The incorporation of this compound into block copolymers can lead to the formation of amphiphilic macromolecules. nih.govmdpi.com These polymers, containing both hydrophilic (from the PEG chain) and hydrophobic segments, can self-assemble in aqueous environments into a variety of ordered nanostructures, such as micelles, vesicles (polymersomes), and others. nih.govfrontiersin.org
The hydrophobic t-butyl group, along with the polymer block it is attached to, can form the core of these self-assembled structures, which can serve as a reservoir for hydrophobic drugs. mdpi.com The hydrophilic PEG chains form the outer corona, providing a stealth-like effect that can help the nanoparticles evade the immune system and prolong their circulation time in the bloodstream. bioglyco.com
Development of Chemical Probes and Imaging Agents using this compound
The azide functionality of this compound makes it a valuable tool for the construction of chemical probes and imaging agents through bioconjugation. axispharm.com The bioorthogonal nature of the click chemistry reaction allows for the specific and efficient labeling of biomolecules, such as proteins, peptides, and nucleic acids, that have been functionalized with an alkyne group. biochempeg.comlumiprobe.com
This strategy is widely used to attach reporter molecules, such as fluorescent dyes or radionuclides, to a targeting moiety (e.g., an antibody or a peptide) that can selectively bind to a specific biological target. nih.govpurepeg.comlumiprobe.com The PEG14 linker in this compound offers several advantages in this context:
Increased Solubility: The hydrophilic PEG chain can improve the aqueous solubility of the probe, which is often a challenge with hydrophobic fluorescent dyes.
Reduced Steric Hindrance: The flexible PEG spacer can minimize steric hindrance between the reporter molecule and the targeting moiety, ensuring that the biological activity of the targeting molecule is not compromised.
Improved Pharmacokinetics: PEGylation can increase the in vivo circulation half-life of the probe by reducing renal clearance and protecting it from enzymatic degradation. bioglyco.com
The process of creating a chemical probe using this compound typically involves a two-step process:
Functionalization: The targeting biomolecule is modified to introduce a terminal alkyne group.
Click Conjugation: The alkyne-modified biomolecule is then reacted with the azido-PEG-functionalized reporter molecule (e.g., a fluorescent dye) via a copper-catalyzed click reaction. nih.govinterchim.frresearchgate.net
This modular approach allows for the rapid and efficient synthesis of a wide range of chemical probes for various applications in diagnostics and biomedical research. nih.govpurepeg.com
| Component | Function | Example |
| Targeting Moiety | Binds to a specific biological target. | Antibody, peptide, small molecule |
| This compound | Acts as a flexible, hydrophilic linker. | - |
| Reporter Molecule | Provides a detectable signal. | Fluorescent dye, radionuclide |
Analytical and Computational Investigations in Azido Peg14 T Butyl Ester Research
Spectroscopic Characterization of Reaction Progress and Product Fidelity
Spectroscopic techniques are fundamental in verifying the successful synthesis and purity of Azido-PEG14-t-butyl ester. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information for comprehensive structural confirmation.
NMR spectroscopy is an indispensable tool for the structural verification of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, confirming the presence of the key functional groups and the integrity of the PEG linker. nih.gov
In ¹H NMR, the large signal from the repeating ethylene (B1197577) glycol units typically dominates the spectrum, appearing as a broad multiplet around 3.6 ppm. The protons of the methylene (B1212753) group adjacent to the azide (B81097) function (N₃-CH₂-) are expected at approximately 3.4 ppm, though their signal can sometimes be partially obscured by the main PEG manifold. chemicalbook.comchemicalbook.com The distinct singlet corresponding to the nine equivalent protons of the t-butyl group (-C(CH₃)₃) is a key diagnostic peak, typically found upfield around 1.4 ppm.
In ¹³C NMR, the carbons of the PEG backbone resonate around 70 ppm. A distinct peak at approximately 50 ppm confirms the presence of the carbon atom bonded to the azide group (N₃-C H₂-). researchgate.net The quaternary carbon and the methyl carbons of the t-butyl ester group provide characteristic signals around 80 ppm and 28 ppm, respectively. libretexts.orgchemicalbook.com
Predicted NMR Chemical Shifts for this compound
¹H NMR (Proton)| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -O-CH₂-CH₂-O- (PEG backbone) | ~3.65 | Multiplet | ~56H |
| N₃-CH₂- | ~3.40 | Triplet | 2H |
| -CH₂-COO- | ~3.75 | Triplet | 2H |
| -C(CH₃)₃ | ~1.45 | Singlet | 9H |
¹³C NMR (Carbon)| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -O-CH₂-CH₂-O- (PEG backbone) | ~70.6 |
| N₃-CH₂- | ~50.7 |
| -CH₂-COO- | ~68.9 |
| -COO- | ~170.5 |
| -C(CH₃)₃ | ~80.8 |
| -C(CH₃)₃ | ~28.2 |
Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to assess its polydispersity, a characteristic feature of PEG polymers. Electrospray ionization (ESI) is a commonly used technique for such molecules. nih.govpharmtech.com The ESI-MS spectrum will typically show a distribution of peaks, each corresponding to a PEG oligomer of a different length, with the most abundant peak representing the n=14 species.
Due to the affinity of the ether oxygens in the PEG backbone for alkali metals, the mass spectrum often displays adducts with sodium ([M+Na]⁺) and potassium ([M+K]⁺) in addition to the protonated molecule ([M+H]⁺). acs.org High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental composition. For this compound (assuming a molecular formula of C₃₅H₆₉N₃O₁₆), the theoretical monoisotopic mass is 787.4705 g/mol .
Calculated m/z Values for this compound (C₃₅H₆₉N₃O₁₆)
| Ion Species | Adduct | Charge | Calculated m/z |
|---|---|---|---|
| [M+H]⁺ | H⁺ | +1 | 788.4778 |
| [M+NH₄]⁺ | NH₄⁺ | +1 | 805.5043 |
| [M+Na]⁺ | Na⁺ | +1 | 810.4597 |
| [M+K]⁺ | K⁺ | +1 | 826.4337 |
Theoretical Modeling and Computational Chemistry Studies
Computational chemistry offers powerful insights into the reactivity and physical behavior of molecules like this compound, complementing experimental data.
The azide terminus of this compound is designed for use in azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry". Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the mechanisms of these reactions. nih.gov
DFT studies have been instrumental in explaining the dramatic rate acceleration and high regioselectivity of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) compared to the uncatalyzed thermal Huisgen cycloaddition. nih.gov Calculations show that the uncatalyzed reaction has a high activation energy (typically >20 kcal/mol) and proceeds with little to no regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted triazole products. nih.govrsc.org
In contrast, DFT calculations for the CuAAC reaction reveal a more complex, multi-step mechanism involving copper-acetylide intermediates. rsc.org These studies demonstrate that the involvement of one or more copper atoms drastically lowers the activation energy barrier (to ~10-15 kcal/mol) and strongly favors the pathway leading to the 1,4-regioisomer, explaining the reaction's efficiency and selectivity. nih.govrsc.orgrsc.org While specific DFT studies on the this compound linker are not widely published, these general mechanistic principles are directly applicable.
Comparison of Typical Activation Energies for Azide-Alkyne Cycloadditions
| Reaction Type | Pathway | Typical Calculated Activation Energy (ΔG‡, kcal/mol) | Key Outcome |
|---|---|---|---|
| Uncatalyzed Thermal Cycloaddition | 1,4-Regioisomer | 18 - 26 | Slow reaction, mixture of products nih.govrsc.org |
| 1,5-Regioisomer | 18 - 26 | ||
| Copper(I)-Catalyzed (CuAAC) | 1,4-Regioisomer | 10 - 15 | Fast reaction, highly selective for 1,4-isomer rsc.orgrsc.org |
| 1,5-Regioisomer | >13 (Higher barrier) |
The 14-unit PEG chain is not a rigid spacer but a highly flexible polymer that can adopt a multitude of conformations in solution. Understanding this conformational landscape is crucial as it dictates the effective length of the linker and the accessibility of its terminal azide group. Molecular dynamics (MD) simulations are a primary computational tool for studying the dynamic behavior of PEG chains. nih.govacs.orgmdpi.com
Key Conformational Properties of PEG Chains from Computational Studies
| Property | Description | Typical Values / Observations |
|---|---|---|
| Favored Dihedral Angles | The rotational angles of the C-O and C-C bonds in the backbone. | O-C-C-O angles favor gauche conformations; C-O-C-C angles favor trans. aip.org |
| Radius of Gyration (Rg) | A measure of the overall size of the polymer coil. | Increases with chain length; for PEG14 (MW ≈ 788), Rg is estimated to be ~1.0 nm. researchgate.net |
| Conformational States | PEG chains exist in a dynamic equilibrium of states. | Simulations show transitions between compact, "folded" states and more "extended" states. nih.gov |
| Solvent Interaction | The interaction with solvent molecules (e.g., water) affects conformation. | Strong hydrogen bonding with water promotes a hydrophilic, flexible helical structure. nih.gov |
Emerging Trends and Future Perspectives for Azido Peg14 T Butyl Ester
Exploration of Novel Bioorthogonal Ligation Chemistries
The azide (B81097) functional group of Azido-PEG14-t-butyl ester is a key player in a variety of bioorthogonal ligation reactions. These reactions are characterized by their high selectivity and efficiency in complex biological environments, without interfering with native biochemical processes. nih.gov The primary azide-based bioorthogonal reactions include the Staudinger ligation, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and the strain-promoted azide-alkyne cycloaddition (SPAAC). researchgate.netsigmaaldrich.com
The Staudinger ligation involves the reaction of an azide with a phosphine, forming an aza-ylide intermediate that rearranges to produce a stable amide bond. nih.gov While it was one of the first bioorthogonal reactions to be developed, it is often limited by slower reaction kinetics compared to other methods. nih.gov
CuAAC , often referred to as "click chemistry," is a highly efficient reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. This reaction is known for its rapid kinetics and high yields. However, the cytotoxicity of the copper catalyst can limit its application in living systems. sigmaaldrich.com
SPAAC offers a copper-free alternative to CuAAC, utilizing a strained cyclooctyne (B158145) that reacts spontaneously with an azide. sigmaaldrich.com This has made SPAAC a valuable tool for in vivo imaging and labeling studies. The choice of bioorthogonal ligation chemistry often depends on the specific application, with considerations for reaction kinetics, biocompatibility, and the chemical environment.
| Bioorthogonal Ligation Chemistry | Key Features | Typical Reactants with Azide | Considerations |
| Staudinger Ligation | Forms a stable amide bond. | Phosphines | Slower reaction kinetics. |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and rapid kinetics. | Terminal Alkynes | Copper catalyst can be toxic to living cells. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free and biocompatible. | Strained Cyclooctynes (e.g., DBCO, BCN) | The synthesis of strained cyclooctynes can be complex. |
Advanced Applications in Diagnostics and Biosensing Technologies
The properties of this compound make it a valuable tool in the development of advanced diagnostics and biosensing technologies. The PEGylated nature of the molecule can enhance the performance of immunoassays by reducing non-specific binding and improving the stability of conjugated antibodies. nih.gov This leads to improved sensitivity and reliability of diagnostic tests. nih.gov
In the realm of biosensors, this compound can be used to functionalize sensor surfaces, allowing for the specific capture of target molecules. For example, it can be used to attach antibodies or other recognition elements to the surface of electrochemical biosensors, improving their ability to detect disease markers. nih.gov The ability to precisely control the orientation and density of these recognition elements through bioorthogonal chemistry is a key advantage.
The length of the PEG chain can also play a role in the performance of diagnostic and biosensing platforms. While specific studies on the PEG14 variant are limited, research on other PEG lengths suggests that an optimal chain length can enhance interactions between the recognition element and its target. nih.gov
Development of Multifunctional and Self-Assembled Systems
This compound is increasingly being used in the development of multifunctional and self-assembled systems, such as nanoparticles and micelles, for applications in drug delivery and diagnostics. nih.govnih.gov The amphiphilic nature of molecules functionalized with this linker can drive their self-assembly into core-shell structures in aqueous environments. nih.govacs.orgyoutube.com
For instance, when conjugated to a hydrophobic drug molecule, the resulting amphiphile can self-assemble into micelles, with the hydrophobic drug forming the core and the hydrophilic PEG chains forming the outer shell. nih.govacs.org This can improve the solubility and stability of the drug, and the PEG shell can help to prolong its circulation time in the body. nih.govacs.org The azide group on the surface of these self-assembled systems provides a point of attachment for targeting ligands or imaging agents, creating multifunctional platforms for targeted drug delivery and theranostics.
The length of the PEG chain can influence the size, stability, and drug-loading capacity of these self-assembled systems. rsc.org The PEG14 length offers a balance between providing sufficient hydrophilicity and avoiding excessive steric hindrance that could impede cellular uptake. nih.gov
Considerations for Scalable Synthesis and Industrial Translation of this compound
The successful translation of this compound from a laboratory reagent to an industrial-scale product requires robust and scalable synthesis methods. The synthesis of this compound typically involves the reaction of a PEG14 diol with a protected azido-acid, followed by esterification with t-butanol. A key challenge in the synthesis of PEGylated molecules is achieving a uniform product with a defined PEG chain length, as traditional polymerization methods often result in a mixture of different sized molecules. qmul.ac.uk
The purification of this compound is also a critical step in the manufacturing process. Techniques such as chromatography are often used to remove impurities and ensure a high-purity product. The stability of the t-butyl ester group during synthesis and purification must also be considered, as it can be susceptible to hydrolysis under acidic conditions. rsc.orgnih.gov
For industrial translation, it is important to develop cost-effective and efficient manufacturing processes that can produce this compound with high purity and batch-to-batch consistency. This will be crucial for its use in therapeutic and diagnostic applications where quality control is paramount.
Interdisciplinary Research Opportunities and Challenges in this compound Research
The unique properties of this compound create numerous opportunities for interdisciplinary research, bridging the fields of chemistry, biology, materials science, and medicine. For example, collaborations between chemists and biologists are essential for developing new bioorthogonal reactions and applying them to study complex biological systems.
In the field of biomaterials, this compound can be used to create functionalized hydrogels and scaffolds for tissue engineering and regenerative medicine. nih.govdovegrouplab.com Its ability to participate in bioorthogonal reactions allows for the precise and controlled incorporation of bioactive molecules into these materials. dovegrouplab.com
Despite the promising opportunities, there are also challenges that need to be addressed. One of the main challenges is the potential for an immune response to PEGylated molecules, which could limit their therapeutic efficacy. chempep.com Further research is needed to understand the factors that contribute to the immunogenicity of PEG and to develop strategies to mitigate this response. Additionally, the development of well-defined and characterized PEGylated materials is crucial for ensuring their safety and efficacy in clinical applications. qmul.ac.uk Collaborative efforts between researchers from different disciplines will be key to overcoming these challenges and realizing the full potential of this compound in a wide range of applications. njbiomaterials.org
Q & A
Q. How do researchers design longitudinal studies to assess the hydrolytic stability of this compound in physiological buffers?
- Methodology : Incubate the compound in PBS (pH 7.4) at 37°C for 0–30 days. Periodically sample and analyze via LC-MS to quantify t-butyl ester hydrolysis (monitor m/z shifts corresponding to carboxylic acid formation). Use Arrhenius modeling to extrapolate shelf-life under refrigerated conditions .
Evidence-Based Frameworks for Rigorous Inquiry
- PICO Framework : For hypothesis-driven studies (e.g., "Does increasing PEG chain length (Intervention) improve azide reactivity (Outcome) in CuAAC reactions (Population) compared to shorter PEG spacers (Comparison)?"). Use structured literature reviews to identify knowledge gaps .
- FINER Criteria : Ensure research questions are Feasible (e.g., access to SEC-MALS), Novel (e.g., unexplored PEG-azide conformations), and Relevant to drug delivery or biomaterials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
